molecular formula C26H20O5 B3026193 3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

Cat. No.: B3026193
M. Wt: 412.4 g/mol
InChI Key: HPSUBROQWUILBW-UHFFFAOYSA-N
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Description

This compound belongs to the spiroxanthene family, characterized by a fused isobenzofuran-xanthene core. The structural uniqueness lies in the substitution of two allyloxy (2-propen-1-yloxy) groups at the 3' and 6' positions of the xanthene moiety.

Properties

IUPAC Name

3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O5/c1-3-13-28-17-9-11-21-23(15-17)30-24-16-18(29-14-4-2)10-12-22(24)26(21)20-8-6-5-7-19(20)25(27)31-26/h3-12,15-16H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSUBROQWUILBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC=C)C5=CC=CC=C5C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: CAY10732 is synthesized through a series of chemical reactions involving the incorporation of specific functional groups that enable its fluorescent properties. The key reaction involves the Pd0-mediated Tsuji-Trost reaction, which is initiated in the presence of palladium and carbon monoxide .

Industrial Production Methods: The industrial production of CAY10732 involves the preparation of stock solutions in high-performance liquid chromatography grade dimethyl sulfoxide. The compound is then used freshly in various experimental setups .

Chemical Reactions Analysis

Types of Reactions: CAY10732 primarily undergoes the Pd0-mediated Tsuji-Trost reaction. This reaction is crucial for its function as a fluorescent probe .

Common Reagents and Conditions:

  • Palladium (Pd)
  • Carbon monoxide
  • Dimethyl sulfoxide (DMSO)
  • Phosphate-buffered saline (PBS) buffer

Major Products Formed: The major product formed from the reaction of CAY10732 with palladium and carbon monoxide is 2,7-dichlorofluorescein, which exhibits fluorescence .

Scientific Research Applications

CAY10732 is widely used in scientific research for the detection of carbon monoxide in living cells. Its applications span across various fields:

Mechanism of Action

CAY10732 functions by undergoing the Pd0-mediated Tsuji-Trost reaction in the presence of palladium and carbon monoxide. This reaction results in the release of 2,7-dichlorofluorescein, which exhibits fluorescence. The fluorescence can be detected and measured, allowing researchers to monitor carbon monoxide production in real-time .

Comparison with Similar Compounds

Structural Analogues with Alkenyloxy Substituents

Compounds with alkenyloxy groups, such as 3-(pent-4-en-1-yloxy)-9H-xanthen-9-one (, Compound 13) and 3-(hex-5-en-1-yloxy)-9H-xanthen-9-one (, Compound 14), share similarities in substituent chemistry. Key comparisons include:

  • Electronic Effects: Allyloxy groups (C₃H₅O) introduce mild electron-donating character via oxygen’s lone pairs, enhancing π-conjugation compared to saturated alkoxy groups. This may result in redshifted absorption/emission spectra relative to non-conjugated derivatives.
  • Reactivity : The unsaturated allyl moiety may participate in further chemical modifications (e.g., polymerization or Michael additions), unlike saturated counterparts.
  • Crystallinity : highlights crystallinity in alkenyloxy derivatives (e.g., Compound 5: 3-isobutoxy-9H-xanthen-9-one), suggesting that allyloxy substitution could similarly influence packing efficiency and melting points.

Table 1: Comparison of Alkenyloxy-Substituted Xanthenones

Compound Name Substituents Molecular Weight Key Properties (Inferred) Reference
Target Compound 3',6'-bis(2-propen-1-yloxy) ~428 g/mol Moderate fluorescence, reactive N/A
3-(Pent-4-en-1-yloxy)-9H-xanthen-9-one Pent-4-en-1-yloxy ~296 g/mol Crystalline, tunable solubility
3-(Hex-5-en-1-yloxy)-9H-xanthen-9-one Hex-5-en-1-yloxy ~310 g/mol Similar reactivity to allyloxy

Amino-Substituted Derivatives

Solvent Red 49 (3',6'-bis(diethylamino)-spiroxanthen-3-one, ) and 6'-(diethylamino)-1',3'-dimethylfluoran () exemplify amino-substituted spiroxanthenes. Key differences:

  • Electronic Properties: Diethylamino groups are strong electron donors, leading to pronounced bathochromic shifts in absorption/emission compared to allyloxy derivatives. This makes amino-substituted compounds more suitable as dyes or sensors.
  • Applications : Solvent Red 49 is used in heat transfer fluids and pesticides (), whereas allyloxy derivatives may find utility in polymer chemistry due to reactive double bonds.

Hydroxylated Derivatives: Fluorescein

Fluorescein (3',6'-dihydroxyspiroxanthen-3-one, ) is a benchmark compound with high fluorescence quantum yield. Comparisons include:

  • Fluorescence : Hydroxyl groups enable strong fluorescence via extended conjugation and tautomerism. Allyloxy substitution likely reduces fluorescence intensity due to weaker electron donation and steric hindrance.
  • Chemical Stability : Fluorescein’s hydroxyl groups make it pH-sensitive, whereas allyloxy ethers may enhance stability under acidic/basic conditions.

Halogenated Derivatives: Erythrosine

Erythrosine (3',6'-dihydroxy-2',4',5',7'-tetraiodo-spiroxanthen-3-one, ) demonstrates how heavy atom substitution alters properties:

  • Absorption : Iodine atoms induce significant bathochromic shifts, making erythrosine a red dye (λmax ~530 nm). Allyloxy groups lack such heavy-atom effects, likely resulting in UV/visible absorption at shorter wavelengths.
  • Applications : Erythrosine is used in food coloring and biomedical imaging, whereas allyloxy derivatives might serve as intermediates in synthetic chemistry.

Ester/Acetylated Derivatives

Fluorescein diacetate () and 3',6'-bis(acetyloxy)-spiroxanthen-3-one () are acetylated forms with enhanced lipophilicity:

  • Cell Permeability : Acetate esters improve membrane permeability, enabling applications as viability probes (e.g., fluorescein diacetate in live-cell imaging). Allyloxy derivatives, being ethers, may exhibit intermediate lipophilicity.
  • Reactivity : Acetates undergo hydrolysis to release fluorescein, whereas allyloxy groups could participate in click chemistry or polymerization.

Reactive Functional Groups: Isothiocyanates

Compounds like fluorescein-5-isothiocyanate () feature reactive isothiocyanate (-NCS) groups for bioconjugation:

  • Utility in Labeling : Isothiocyanates enable covalent bonding to proteins/amines, critical in antibody labeling. Allyloxy groups lack such direct reactivity but may serve as handles for radical or electrophilic additions.

Biological Activity

3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, also referred to as CAY10732, is a synthetic compound notable for its unique spiro structure and fluorescent properties. This compound has garnered attention in biological research due to its applications as a fluorescent probe, particularly in the detection of carbon monoxide in various biological systems.

  • IUPAC Name : 3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one
  • Molecular Formula : C26H20O5
  • Molecular Weight : 412.4 g/mol
  • Fluorescent Characteristics : Exhibits fluorescence useful for bioimaging applications.

Biological Activity

The biological activity of CAY10732 primarily revolves around its role as a fluorescent probe. It is utilized in cell imaging experiments to visualize biological processes, particularly those involving carbon monoxide signaling pathways.

CAY10732 operates through a specific reaction mechanism involving palladium and carbon monoxide. Upon exposure to these conditions, the compound releases a fluorescent product, enabling researchers to monitor and visualize cellular events in real-time. This property is particularly valuable in studies related to:

  • Cell signaling : Understanding how cells communicate through gaseous signals like carbon monoxide.
  • Disease mechanisms : Investigating the role of carbon monoxide in various pathological conditions.

Case Studies

  • Fluorescent Probes in Biological Research
    • A study highlighted the effectiveness of CAY10732 in detecting carbon monoxide levels in live cells. The compound's ability to fluoresce upon reaction with carbon monoxide allows for real-time monitoring of this gas's biological functions .
  • Applications in Cell Imaging
    • Researchers have employed CAY10732 in imaging studies to visualize cellular responses under different experimental conditions. This has provided insights into how cells adapt to oxidative stress and other environmental changes .

Comparative Analysis

Compound NameFluorescent PropertiesPrimary Application
CAY10732 (3',6'-bis(2-propen-1-yloxy)-spiro...)YesCarbon monoxide detection
FluoresceinYesGeneral fluorescence in microscopy
2,7-DichlorofluoresceinYesImaging and tracking cellular processes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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